4-(4-Methoxy-3-trifluoromethylphenyl)-3-methoxybenzoic acid
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Overview
Description
4-(4-Methoxy-3-trifluoromethylphenyl)-3-methoxybenzoic acid is an organic compound characterized by the presence of methoxy and trifluoromethyl groups attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxy-3-trifluoromethylphenyl)-3-methoxybenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzoic acid and 3-trifluoromethylphenylboronic acid.
Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of 4-methoxybenzoic acid with 3-trifluoromethylphenylboronic acid. This reaction is typically carried out in the presence of a base such as potassium carbonate and a palladium catalyst like palladium(II) acetate.
Reaction Conditions: The reaction is conducted in an organic solvent such as toluene or dimethylformamide at elevated temperatures (80-100°C) under an inert atmosphere (nitrogen or argon) to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the Suzuki-Miyaura coupling reaction to enhance yield and purity. This can include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxy-3-trifluoromethylphenyl)-3-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The trifluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.
Major Products
Oxidation: Products include 4-(4-methoxy-3-trifluoromethylphenyl)-3-carboxybenzoic acid.
Reduction: Products include 4-(4-methoxy-3-methylphenyl)-3-methoxybenzoic acid.
Substitution: Products include 4-(4-methoxy-3-trifluoromethylphenyl)-3-nitrobenzoic acid or 4-(4-methoxy-3-trifluoromethylphenyl)-3-bromobenzoic acid.
Scientific Research Applications
4-(4-Methoxy-3-trifluoromethylphenyl)-3-methoxybenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: It can be used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 4-(4-Methoxy-3-trifluoromethylphenyl)-3-methoxybenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-3-(trifluoromethyl)phenylboronic acid
- 4-Trifluoromethoxyphenylboronic acid
- 4-Methoxyphenylboronic acid
- 3-Methoxyphenylboronic acid
Uniqueness
4-(4-Methoxy-3-trifluoromethylphenyl)-3-methoxybenzoic acid is unique due to the presence of both methoxy and trifluoromethyl groups on the benzoic acid core. This combination of functional groups imparts distinct chemical and physical properties, such as increased lipophilicity and enhanced biological activity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-methoxy-4-[4-methoxy-3-(trifluoromethyl)phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3O4/c1-22-13-6-4-9(7-12(13)16(17,18)19)11-5-3-10(15(20)21)8-14(11)23-2/h3-8H,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWZPNIOEIJSBIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C=C(C=C2)C(=O)O)OC)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00692166 |
Source
|
Record name | 2,4'-Dimethoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00692166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261969-07-6 |
Source
|
Record name | 2,4'-Dimethoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00692166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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